molecular formula C5H4BrNO2S B126586 Methyl 2-bromothiazole-5-carboxylate CAS No. 54045-74-8

Methyl 2-bromothiazole-5-carboxylate

Cat. No. B126586
CAS RN: 54045-74-8
M. Wt: 222.06 g/mol
InChI Key: HNLVIKMXFBRZDF-UHFFFAOYSA-N
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Description

Methyl 2-bromothiazole-5-carboxylate is a chemical compound that has been synthesized and studied in various research contexts. It is a derivative of thiazole, which is a heterocyclic compound containing both sulfur and nitrogen in the ring structure. The presence of the bromine atom and the carboxylate group in the molecule suggests that it could be a versatile intermediate for further chemical transformations .

Synthesis Analysis

The synthesis of methyl 2-bromothiazole-5-carboxylate has been reported through a one-pot reaction involving methyl β-methoxyacrylate, N-bromosuccinimide, H2O, and thiourea. This process yielded methyl 2-aminothiazole-5-carboxylate, which was subsequently transformed into the brominated compound using a diazotization and bromination sequence with the NaNO2-NaBr-CuSO4 system, achieving a 68% yield . This method presents a straightforward approach to obtaining the compound, which could be beneficial for large-scale syntheses.

Molecular Structure Analysis

While the specific molecular structure analysis of methyl 2-bromothiazole-5-carboxylate is not detailed in the provided papers, related compounds have been characterized using techniques such as X-ray diffraction, FTIR, and NMR . These methods provide insights into the bond lengths, bond angles, and overall geometry of the molecules, which are crucial for understanding their reactivity and interactions with other molecules.

Chemical Reactions Analysis

The reactivity of methyl 2-bromothiazole-5-carboxylate can be inferred from studies on similar brominated heterocycles. For instance, the bromination of methyl indole-3-carboxylate has been shown to proceed regioselectively, allowing access to various dibromoindole derivatives . Additionally, the synthesis of methyl 5-substituted thiazole-4-carboxylates using brominated intermediates indicates that the bromine atom in such compounds can act as a functional handle for further chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl 2-bromothiazole-5-carboxylate, such as its melting point, boiling point, solubility, and stability, are not explicitly discussed in the provided papers. However, the properties of related compounds, such as their acid dissociation constants and antimicrobial activity, have been investigated . These properties are important for the practical application of the compound in various fields, including pharmaceuticals and materials science.

Scientific Research Applications

Synthesis and Transformation

  • One-pot Synthesis : Methyl 2-bromothiazole-5-carboxylate can be synthesized through a one-pot reaction involving methyl β-methoxyacrylate, N-bromosuccinimide, H2O, and thiourea, yielding a 68% yield after diazotization and bromination (Li-li, 2008).
  • Synthesis via Halogen-Metal Exchange : This compound has been used in the synthesis of thiazole-2- and thiazole-5-carboxylic acid via a halogen-metal exchange reaction, offering a new method for synthesizing these acids (Beyerman, Berben & Bontekoe, 2010).

Catalysis and Reaction

  • Catalytic Applications : Methyl 2-bromothiazole-5-carboxylate has been utilized in palladium-catalysed direct arylation of heteroaromatics. Its use prevents the formation of dimers or oligomers, allowing high yields in the formation of biheteroaryls (Fu, Zhao, Bruneau & Doucet, 2012).

Medicinal Chemistry

  • Antitumor Activity : Novel compounds synthesized using methyl 2-bromothiazole-5-carboxylate showed weak growth inhibition on HepG2 cell lines. This compound did not show cytotoxicity to human normal liver cell line HL-7702, suggesting selective cytotoxicity on tumor cell lines (Huang, Zhang, Zhang, Wang & Xiao, 2017).

Natural Product Synthesis

  • Synthesis of Anithiactins and Thiasporine : Methyl 2-bromothiazole-5-carboxylate has been used in the total synthesis of anithiactins A-C and thiasporine A. This work represented the first total synthesis of anithiactin B and C (Vaaland, Lindbäck & Sydnes, 2019).

properties

IUPAC Name

methyl 2-bromo-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNO2S/c1-9-4(8)3-2-7-5(6)10-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNLVIKMXFBRZDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(S1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30378502
Record name Methyl 2-bromothiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-bromothiazole-5-carboxylate

CAS RN

54045-74-8
Record name Methyl 2-bromothiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-bromothiazole-5-carboxylate
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Synthesis routes and methods

Procedure details

A mixture containing 100 g. of amyl nitrate and 600 ml. of bromoform is warmed to 70° C and then a total of 100 g. of 2-amino-5-methoxycarbonylthiazole is added portionwise with rapid stirring while maintaining the temperature at about 95°-100° C. The mixture is then stirred for an additional ten minutes at this temperature and then the bromoform is distilled off under vacuum. The residue is chromatographed on silica gel yielding 2-bromo-5-methoxycarbonylthiazole.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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